molecular formula C10H8ClF3N2 B15237141 (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile

Katalognummer: B15237141
Molekulargewicht: 248.63 g/mol
InChI-Schlüssel: NMEFHLVQAJYPQU-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a trifluoromethyl-substituted aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric addition of a nitrile group to a chiral amine precursor. This reaction can be catalyzed by metal complexes or organocatalysts under mild conditions to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of biocatalysts, such as enzymes from microorganisms, can also be employed to achieve the desired stereochemistry with high efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]ethanol: Similar structure but with an alcohol group instead of a nitrile group.

    (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]butanenitrile: Similar structure but with an extended carbon chain.

Uniqueness

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C10H8ClF3N2

Molekulargewicht

248.63 g/mol

IUPAC-Name

(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8ClF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1

InChI-Schlüssel

NMEFHLVQAJYPQU-SECBINFHSA-N

Isomerische SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CC#N)N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.